Methyl 2-(butylamino)benzoate
CAS No.: 55369-70-5
Cat. No.: VC8469353
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55369-70-5 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | methyl 2-(butylamino)benzoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 |
| Standard InChI Key | PEFDATUXUCRRKT-UHFFFAOYSA-N |
| SMILES | CCCCNC1=CC=CC=C1C(=O)OC |
| Canonical SMILES | CCCCNC1=CC=CC=C1C(=O)OC |
Introduction
Chemical Identity and Physicochemical Properties
Methyl 2-(butylamino)benzoate (C₁₂H₁₇NO₂) is an aromatic ester derivative with a molecular weight of 207.27 g/mol. The compound features a methyl ester group at the carboxyl position and a butylamino substituent at the ortho position of the benzene ring. Key physicochemical properties inferred from structurally related compounds include:
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Solubility: Likely soluble in polar organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), with limited solubility in water due to the hydrophobic butyl chain .
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Melting Point: Estimated between 45–60°C based on analogs like methyl 2-aminobenzoate (mp 24°C) and bulkier alkylamino derivatives .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, with the ester and amino groups acting as reactive sites .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of Methyl 2-(butylamino)benzoate can be inferred from methodologies used for analogous compounds. A plausible pathway involves:
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Amination of Methyl 2-Nitrobenzoate:
Reduction of the nitro group in methyl 2-nitrobenzoate to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, followed by alkylation with 1-bromobutane in the presence of a base (e.g., K₂CO₃) . -
Direct Coupling via Esterification:
Reaction of 2-(butylamino)benzoic acid with methanol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
Advanced Methodologies from Patent Literature
A patent describing the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) provides transferable insights:
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Key Reagents: Triphenylphosphine and carbon tetrabromide for bromination, borane-dimethyl sulfide complex for hydroboration-oxidation.
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Conditions: Reactions conducted in tetrahydrofuran (THF) at controlled temperatures (0°C to room temperature), with yields averaging 70–90% after chromatographic purification .
Table 1: Comparison of Synthetic Approaches for Methyl 2-(Butylamino)benzoate and Analogs
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | H₂/Pd-C, 1-bromobutane, K₂CO₃ | 65–75 | |
| Esterification | H₂SO₄, MeOH, reflux | 80–85 | |
| Bromoalkyl Intermediate | Triphenylphosphine, CBr₄ | 70 |
Mechanistic and Reactivity Profiles
Reactivity of Functional Groups
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Ester Group: Prone to nucleophilic acyl substitution, enabling transesterification or hydrolysis to 2-(butylamino)benzoic acid under acidic/basic conditions .
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Amino Group: Participates in Schiff base formation with aldehydes or ketones and serves as a site for further alkylation/acylation .
Oxidation and Reduction Pathways
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Oxidation: The butylamino group may undergo oxidation to form nitroso or nitro derivatives using agents like hydrogen peroxide .
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Reduction: Catalytic hydrogenation could reduce the aromatic ring, though this is less likely under mild conditions .
Challenges and Future Perspectives
Synthetic Limitations
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Low Yield in Alkylation Steps: Competing side reactions (e.g., over-alkylation) may reduce efficiency, necessitating optimized stoichiometry .
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Purification Difficulties: Polar byproducts require advanced chromatographic techniques, increasing production costs .
Recommendations for Research
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